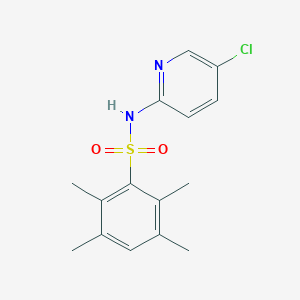![molecular formula C15H14ClNO2S B226124 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)
2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrahydroisoquinoline derivative that has a sulfonyl group attached to the 3-chlorophenyl ring. It has been found to exhibit various biological activities, making it a potential candidate for drug development. In
Mécanisme D'action
The mechanism of action of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with specific targets in the body. For example, the antitumor activity of the compound is thought to be due to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exhibits various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the severity of seizures in animal models. It has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, suggesting a potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency, selectivity, and low toxicity. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound is relatively expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of analogs of the compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a chemotherapeutic agent for the treatment of cancer warrants further investigation. Overall, the unique properties of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline make it a promising candidate for drug development and further scientific research.
Méthodes De Synthèse
The synthesis of 2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3-chlorobenzene sulfonyl chloride with tetrahydroisoquinoline in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use as a drug candidate. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Formule moléculaire |
C15H14ClNO2S |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H14ClNO2S/c16-14-6-3-7-15(10-14)20(18,19)17-9-8-12-4-1-2-5-13(12)11-17/h1-7,10H,8-9,11H2 |
Clé InChI |
YGTHRTFYNHWJCB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)





